2-(2,3-dimethylphenyl)-4-{1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}pyridine
Overview
Description
The compound “2-(2,3-dimethylphenyl)-4-{1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}pyridine” is widely used in the pharmaceutical field as an intermediate and raw material for organic synthesis . It has pharmacological activities such as anti-inflammatory, anti-tumor, and antibacterial .
Synthesis Analysis
The synthesis of this compound is quite complex and involves multiple steps . A common synthesis method is through the reaction of phenylboronic acid and 1-(triphenyl)acetone imine to obtain (2,3-dimethylphenyl)[1-(triphenyl)-1H-imidazol-4-yl]ketone, which is then subjected to a redox reaction to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound is based on a [6 + 5+6] membered heterocyclic scaffold . The structure-activity relationship (SAR) studies have resulted in a series of potent and metabolically stable compounds .Chemical Reactions Analysis
The preparation of this compound involves complex multi-step reactions . A common synthesis method involves the reaction of phenylboronic acid and 1-(triphenyl)acetone imine . The resulting product is then subjected to a redox reaction to obtain the target compound .Physical and Chemical Properties Analysis
The molecular weight of this compound is 200.24 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 .Safety and Hazards
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-4-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-16-5-4-6-20(17(16)2)21-13-18(7-9-23-21)19-8-11-26(14-19)15-22-24-10-12-25(22)3/h4-7,9-10,12-13,19H,8,11,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGIJGLYFIYYJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC=CC(=C2)C3CCN(C3)CC4=NC=CN4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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